molecular formula C11H13ClO2 B13915441 Ethyl 2-chloro-4-ethylbenzoate

Ethyl 2-chloro-4-ethylbenzoate

Cat. No.: B13915441
M. Wt: 212.67 g/mol
InChI Key: SJUDPUBUDOEKNL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-ethylbenzoate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a chlorine atom and an ethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-ethylbenzoate can be synthesized through the esterification of 2-chloro-4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-ethylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-ethylbenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as the catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-4-ethylbenzoate.

    Hydrolysis: 2-chloro-4-ethylbenzoic acid and ethanol.

    Reduction: 2-chloro-4-ethylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-4-ethylbenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-ethylbenzoate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-chloro-4-ethylbenzoate can be compared with other similar compounds such as:

    Ethyl benzoate: Lacks the chlorine and ethyl substituents on the benzene ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-chloro-4-ethylbenzoic acid: The carboxyl group is not esterified.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-chloro-4-ethylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SJUDPUBUDOEKNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OCC)Cl

Origin of Product

United States

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